molecular formula C8H9Cl3N2O2S B3057563 5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one CAS No. 82551-97-1

5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one

Cat. No.: B3057563
CAS No.: 82551-97-1
M. Wt: 303.6
InChI Key: LRBZAAPEYSGAJK-UHFFFAOYSA-N
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Description

5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one is a chemical compound with a unique structure that includes a hydroxyethylthio group, a methyl group, and a trichloromethyl group attached to a dihydropyrimidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-hydroxyethylthiol with 6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while reduction of the trichloromethyl group can produce a methyl group .

Scientific Research Applications

5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethylthio group can form hydrogen bonds with target molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trichloromethyl group in 5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one makes it unique compared to similar compounds. This group can enhance the compound’s reactivity and interaction with biological targets, potentially leading to more potent effects .

Properties

IUPAC Name

5-(2-hydroxyethylsulfanyl)-4-methyl-2-(trichloromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2O2S/c1-4-5(16-3-2-14)6(15)13-7(12-4)8(9,10)11/h14H,2-3H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBZAAPEYSGAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(Cl)(Cl)Cl)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318824
Record name 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82551-97-1
Record name NSC336995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one
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